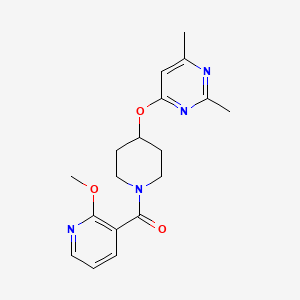

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a hybrid heterocyclic molecule featuring a piperidine core linked to a 2,6-dimethylpyrimidin-4-yl ether and a 2-methoxypyridin-3-yl carbonyl group. Its structure combines a pyrimidine ring (with methyl substitutions at positions 2 and 6) and a methoxy-substituted pyridine, connected via a piperidinyl spacer.

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12-11-16(21-13(2)20-12)25-14-6-9-22(10-7-14)18(23)15-5-4-8-19-17(15)24-3/h4-5,8,11,14H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSOQOJXTVIZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone , also referred to as compound 1 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 371.441 g/mol. The structure features a pyrimidine core , a piperidine ring , and a methanone functional group , which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with structural similarities to compound 1 exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compound 1 may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Antiviral Activity : There is emerging evidence that compounds similar to compound 1 could exhibit antiviral effects, particularly against viral infections like Ebola virus, by inhibiting viral entry into host cells .

- Antioxidant Properties : Compound 1 has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help reduce oxidative stress .

The mechanism of action for compound 1 involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in disease processes. For instance, it could inhibit the activity of enzymes critical for viral replication or bacterial metabolism.

Comparative Analysis with Similar Compounds

To better understand the potential of compound 1, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

These comparisons highlight the unique features of compound 1 while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of compound 1. For example, researchers synthesized several piperidine-pyrimidine hybrids and assessed their biological activities against viral infections. Notably, compounds exhibiting similar structural motifs demonstrated significant antiviral efficacy with low cytotoxicity .

Another study focused on the synthetic pathways leading to compound 1, which involved multiple steps including the formation of the piperidine ring and introduction of the methoxy group. This research emphasized optimizing reaction conditions to enhance yield and purity for potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

The compound shares structural motifs with derivatives discussed in , such as pyrimidine and pyridine rings. For instance, the compound in (ID: 9) includes a pyrimidin-1(4H)-yl group with a thioether substituent and a tert-butyldimethylsilyl (TBS) protecting group. Key differences include:

- Substituent Position : The target compound’s pyrimidine ring is substituted with methyl groups at positions 2 and 6, while the compound in has a 2-thioether and a 4-oxo group. Methyl groups may enhance lipophilicity and metabolic stability compared to bulkier TBS-protected derivatives .

- Linker Flexibility : The piperidine spacer in the target compound likely confers conformational flexibility, contrasting with the rigid tetrahydrofuran linker in ’s compound.

Substructure-Activity Relationships (SAR)

highlights the importance of frequent substructures in predicting biological activity. The 2-methoxypyridin-3-yl group in the target compound is a known pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors). Similarly, 2,6-dimethylpyrimidine is a common scaffold in dihydrofolate reductase (DHFR) inhibitors. However, the combination of these groups in a single molecule may introduce steric or electronic effects that differentiate it from simpler analogs .

Hypothetical Pharmacokinetic and Physicochemical Properties

Based on structural analogs, the following properties are hypothesized:

The reduced molecular weight and absence of labile protecting groups in the target compound may improve bioavailability compared to ’s derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.